

In-Depth Technical Guide: 2"-O-Coumaroyljuglanin

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Compound of Interest

Compound Name: 2"-O-Coumaroyljuglanin

Cat. No.: B111799

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Core Compound Information

Synonyms: 2"-O-p-Cumaroyljuglanin, Kaempferol 3-O-[2"-(E)-p-coumaroyl]-alpha-L-arabinofuranoside

CAS Number: 67214-05-5

Chemical and Physical Properties

Molecular Formula: C₂₉H₂₄O₁₂

Molecular Weight: 564.5 g/mol

Natural Source: Abies delavayi (Delavay's Fir)[1]

Biological Activity

2"-O-Coumaroyljuglanin, a flavonoid glycoside, has demonstrated noteworthy biological activity, particularly in the realm of oncology. Research has highlighted its potential as a cytotoxic agent against human cancer cell lines.

Anticancer Activity

A key study has identified the cytotoxic potential of **2''-O-Coumaroyljuglanin** against the human lung adenocarcinoma cell line, A549.

Cell Line	Activity	Value
A549 (Human Lung Adenocarcinoma)	IC50	15.42 μ M[2]

The broader class of coumarins, to which this compound belongs, is known to exhibit anticancer effects through various mechanisms. These include the induction of apoptosis, inhibition of tumor cell proliferation, modulation of oxidative stress, and the inhibition of angiogenesis and metastasis.

Experimental Protocols

Cytotoxicity Assay against A549 Human Lung Cancer Cell Line

While the specific protocol for determining the IC50 value of **2''-O-Coumaroyljuglanin** is not detailed in the available literature, a general and widely accepted methodology for assessing cytotoxicity against the A549 cell line using the MTT assay is provided below. This protocol is representative of the type of procedure likely used to obtain the reported data.

Objective: To determine the concentration of **2''-O-Coumaroyljuglanin** that inhibits the growth of A549 cells by 50% (IC50).

Materials:

- A549 human lung adenocarcinoma cell line
- **2''-O-Coumaroyljuglanin**
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

- Dimethyl sulfoxide (DMSO)
- 96-well microplates
- CO2 incubator (37°C, 5% CO2)
- Microplate reader

Procedure:

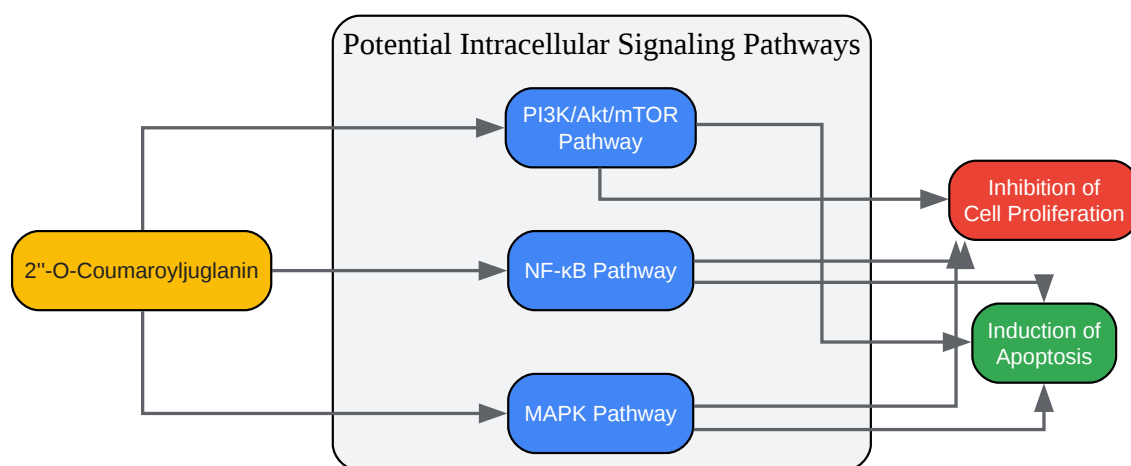
- **Cell Seeding:** A549 cells are harvested and seeded into 96-well plates at a density of approximately 1×10^4 cells per well and allowed to adhere overnight in a CO2 incubator.
- **Compound Treatment:** A stock solution of **2"-O-Coumaroyljuglanin** is prepared in DMSO and then serially diluted with fresh cell culture medium to achieve a range of final concentrations. The medium from the cell plates is replaced with the medium containing the various concentrations of the test compound. A control group receiving only the vehicle (DMSO at the highest concentration used) is also included.
- **Incubation:** The plates are incubated for a specified period, typically 24, 48, or 72 hours, in a CO2 incubator.
- **MTT Assay:** Following incubation, the medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
- **Formazan Solubilization:** The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals, resulting in a purple solution.
- **Data Acquisition:** The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
- **IC50 Calculation:** The absorbance values are converted to percentage of cell viability relative to the vehicle control. The IC50 value is then calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways

The precise signaling pathways modulated by **2"-O-Coumaroyljuglanin** have not yet been fully elucidated. However, based on studies of structurally related flavonoids and coumarins, it is plausible that its biological effects are mediated through established pathways known to be involved in cell proliferation, inflammation, and apoptosis.

Potential Anticancer Signaling Pathways

The anticancer activity of coumarins and flavonoids is often attributed to their interaction with key signaling cascades that regulate cell fate.

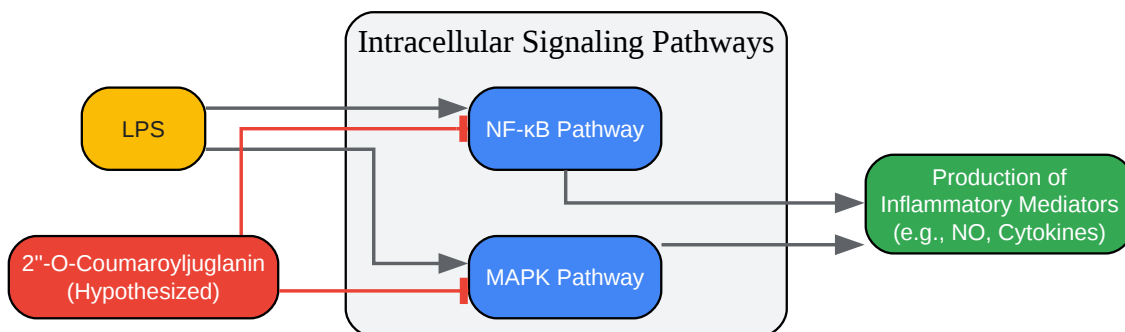


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Potential anticancer signaling pathways modulated by **2"-O-Coumaroyljuglanin**.

Potential Anti-inflammatory Signaling Pathways

Flavonoids are well-documented for their anti-inflammatory properties, which are often mediated by the inhibition of pro-inflammatory signaling pathways such as NF-κB and MAPK. These pathways are central to the production of inflammatory mediators like nitric oxide (NO) and various cytokines. A structurally similar compound, kaempferol-3-O-β-d-glucuronate, has been shown to exert anti-inflammatory effects by downregulating the MAPK and NF-κB pathways in microglial cells.



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Hypothesized anti-inflammatory mechanism of **2''-O-Coumaroyljuglanin**.

Future Directions

Further research is warranted to fully characterize the therapeutic potential of **2''-O-Coumaroyljuglanin**. Specifically, studies should focus on:

- Elucidating the precise molecular targets and mechanisms of action responsible for its anticancer activity.
- Conducting comprehensive in vitro and in vivo studies to evaluate its anti-inflammatory properties.
- Investigating its effects on a broader range of cancer cell lines.
- Exploring its pharmacokinetic and pharmacodynamic profiles to assess its suitability for drug development.

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References

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